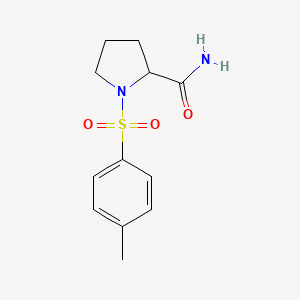

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHWEEPSGQVJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Substituent (R) | Electronic Effect | Molecular Weight (g/mol) | logP* (Predicted) |

|---|---|---|---|---|

| 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide | 4-Methyl | Electron-donating | ~280 | ~1.8 |

| (±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (S1) | 4-Chloro | Electron-withdrawing | ~315 | ~2.3 |

| 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide | 4-Bromo | Electron-withdrawing | ~403 | ~3.1 |

*logP values estimated using fragment-based methods.

Structural and Crystallographic Features

Crystal packing and intermolecular interactions are critical for stability and solubility:

- Halogenated Derivatives : In -chloro and 4-bromo substituents in imidazole-4-imines drive significant dihedral angles (~56°) between aryl rings and stabilize crystals via C–H⋯X (X = Cl, Br) and π–π interactions .

- Methyl Substituent : The 4-methyl group in the target compound may introduce steric hindrance, reducing π–π stacking efficiency but promoting van der Waals interactions.

Table 3: Crystallographic Parameters

| Compound | Space Group | Dihedral Angle (°) | Dominant Interactions |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-imidazole-4-imine | P-1 | 56 | C–H⋯Cl, π–π |

| Target Compound (Hypothetical) | P-1/P21/c | ~45–50 (predicted) | C–H⋯O (sulfonyl/carboxamide) |

Research Findings and Implications

- Biological Relevance : Sulfonamide-carboxamide hybrids are prevalent in protease inhibitors and enzyme modulators. The target compound’s structure aligns with ligands in , which target proteins with carboxamide-binding pockets .

- Thermodynamic Stability : Methyl groups may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation in vivo.

Biological Activity

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide, a derivative of sulfonamide and pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of sulfonamide derivatives that have demonstrated various pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylphenylsulfonyl chloride with pyrrolidine-2-carboxylic acid or its derivatives. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the amide bond. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of various sulfonamide derivatives, including those structurally related to this compound. In vivo experiments demonstrated significant inhibition of carrageenan-induced paw edema in rat models, with some compounds showing up to 94.69% reduction in inflammation at specific time intervals .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been extensively documented. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains:

- E. coli: MIC = 6.72 mg/mL

- S. aureus: MIC = 6.63 mg/mL

- P. aeruginosa: MIC = 6.67 mg/mL

These findings suggest that this class of compounds may be effective against common pathogens responsible for infections .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Several studies have reported that derivatives of sulfonamides, including those related to this compound, exhibit significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. For example, certain derivatives showed IC50 values in the range of 3.02–8.49 μg/mL for DPPH radical scavenging .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives can often be correlated with their chemical structure. The presence of a pyrrolidine ring and a sulfonyl group appears to enhance both anti-inflammatory and antimicrobial activities. Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in inflammation and microbial resistance mechanisms .

Case Studies

In a comprehensive study evaluating thirty-two new drug-like sulfonamide pyrrolidine carboxamide derivatives, several compounds were identified with potent antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 μM . This highlights the potential for developing new treatments for malaria based on this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves sulfonylation of pyrrolidine-2-carboxamide derivatives using 4-methylbenzenesulfonyl chloride under basic conditions. Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening with iterative experimental validation, narrowing optimal parameters like solvent choice (e.g., dichloromethane), base (e.g., NaOH), and temperature . Statistical design of experiments (DoE) is recommended to evaluate variables (e.g., molar ratios, reaction time) and interactions, minimizing experimental runs while maximizing data robustness .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of sulfonylation and carboxamide groups. For example, -NMR can resolve diastereotopic protons in the pyrrolidine ring, while -NMR verifies carbonyl and sulfonyl group incorporation .

- X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic system, space group P222) provides absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonds stabilizing the sulfonamide moiety) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (GHS Category 4) .

- Storage : Store in airtight containers at 2–8°C, avoiding prolonged exposure to light/moisture to prevent degradation .

- Waste Disposal : Follow institutional guidelines for sulfonamide waste, using neutralization and approved chemical disposal services .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., angiotensin AT) by modeling interactions between the sulfonamide group and hydrophobic pockets .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms (e.g., sulfonylation transition states) to guide synthetic modifications .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with drug-like profiles .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-methylphenyl group (e.g., electron-withdrawing groups like -NO or -CF) can enhance receptor binding. For example, replacing -CH with -NO in analogous sulfonamides increased AT receptor affinity by 20-fold .

- Bioisosteric Replacement : Replace the carboxamide with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. How should researchers resolve contradictions in experimental data (e.g., divergent reaction yields)?

Methodological Answer:

- Reproducibility Checks : Verify purity of starting materials (e.g., via HPLC) and control humidity/temperature during reactions .

- Multivariate Analysis : Apply DoE to identify critical factors (e.g., catalyst loading, solvent polarity) causing yield variability .

- Cross-Validation : Compare computational predictions (e.g., reaction energy profiles) with experimental outcomes to isolate discrepancies .

Q. What advanced analytical techniques can elucidate degradation pathways under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and HPLC to monitor decomposition at elevated temperatures (40–60°C) and humidity (75% RH) .

- LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxamide or sulfonamide cleavage) and propose pathways via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.